1-Methoxy-3-(2-nitrophenyl)urea

Vue d'ensemble

Description

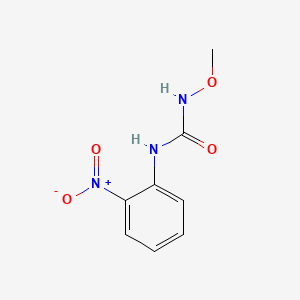

1-Methoxy-3-(2-nitrophenyl)urea is an organic compound with the molecular formula C8H9N3O4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to a urea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(2-nitrophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methoxy-3-(2-nitrophenyl)urea undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides or amines, often in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products Formed:

Reduction: 1-Methoxy-3-(2-aminophenyl)urea.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding amines and carbon dioxide.

Applications De Recherche Scientifique

Scientific Research Applications

1-Methoxy-3-(2-nitrophenyl)urea has several notable applications:

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity : Preliminary studies suggest that this compound exhibits potential antimicrobial and anticancer properties. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular targets, leading to cytotoxic effects .

Medicine

- Drug Candidate Exploration : Due to its unique chemical structure, this compound has been explored as a potential drug candidate. Research indicates that derivatives of urea compounds often show promising activity against various diseases, including cancer and parasitic infections .

Industry

- Specialty Chemicals Development : In industrial applications, this compound is utilized in the development of specialty chemicals and materials, leveraging its chemical properties for various applications.

The biological evaluation of this compound indicates its potential effectiveness against several cancer cell lines. For instance, studies have shown that derivatives of this compound possess significant antiproliferative activity against A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The IC50 values for some derivatives were reported to be under 5 μM, indicating strong activity compared to control drugs like sorafenib .

Case Studies

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Anticancer Activity

A study evaluated a series of urea derivatives including this compound against multiple cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its antiproliferative activity, particularly when electron-withdrawing groups were introduced on the phenyl ring .

Case Study 2: Antimicrobial Properties

Research highlighted the antimicrobial properties of urea derivatives similar to this compound. These compounds exhibited varying degrees of activity against gram-positive and gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1-Methoxy-3-(2-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, potentially leading to cytotoxic effects.

Comparaison Avec Des Composés Similaires

1-Methoxy-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position.

1-Methoxy-3-(2-chlorophenyl)urea: Similar structure but with a chloro group instead of a nitro group.

1-Methoxy-3-(2-aminophenyl)urea: Reduction product of 1-Methoxy-3-(2-nitrophenyl)urea.

Uniqueness: this compound is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-Methoxy-3-(2-nitrophenyl)urea, an organic compound with the molecular formula C₈H₉N₃O₄, is characterized by a methoxy group and a nitro group attached to a phenyl ring, which is further linked to a urea moiety. This unique structural configuration suggests potential biological activities, particularly in fields such as medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitroaniline with methyl isocyanate. This process often utilizes solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the urea linkage.

Biological Activities

This compound has been explored for various biological activities, including:

- Antimicrobial Activity : Urea derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. For instance, derivatives of urea have shown potential in inhibiting tumor growth in various cancer cell lines. The mechanism may involve the compound's ability to interfere with cellular processes or induce apoptosis in cancer cells.

- Antimalarial Activity : Urea derivatives have also been reported to display antimalarial effects. For example, modifications of phenylurea compounds have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The nitro group can undergo bioreduction, leading to reactive intermediates that may inhibit specific enzymes involved in critical metabolic pathways.

- Cellular Interaction : The compound may interact with cellular receptors or proteins, altering normal physiological responses and potentially leading to cytotoxic effects .

Anticancer Activity

In a study evaluating various urea derivatives, this compound was assessed for its cytotoxic effects on human cancer cell lines. The compound exhibited significant growth inhibition, with an IC₅₀ value indicating its potency compared to standard chemotherapeutics. Further molecular docking studies suggested favorable binding interactions with target proteins involved in cell cycle regulation.

Antimicrobial Efficacy

A series of tests conducted on bacterial strains revealed that this compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 1-Methoxy-3-(4-nitrophenyl)urea | Nitro group at para position | Anticancer and antimicrobial properties |

| 1-Methoxy-3-(2-chlorophenyl)urea | Chlorine substituent instead of nitro | Antimicrobial activity |

| 1-Methoxy-3-(2-aminophenyl)urea | Reduction product with amino group | Enhanced cytotoxicity against cancer cells |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-3-(2-nitrophenyl)urea, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic addition of a methoxy-substituted amine to 2-nitrophenyl isocyanate. A common methodology involves:

- Dissolving 2-nitrophenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere.

- Dropwise addition of 1-methoxyamine (or a methoxy-substituted amine precursor) at 0–5°C to minimize side reactions.

- Stirring at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Optimization may include adjusting stoichiometry, solvent polarity, and temperature to improve yield. Monitoring by thin-layer chromatography (TLC) is critical for reaction progression.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- FT-IR : To confirm urea C=O stretching (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- NMR (¹H/¹³C) : For verifying methoxy (-OCH₃, δ ~3.8 ppm in ¹H), aromatic proton environments, and urea NH signals (δ ~8–9 ppm) .

- X-ray crystallography : To resolve molecular conformation and intermolecular hydrogen bonding (e.g., N–H···O interactions) using SHELX software .

- Elemental analysis : To validate purity (>95%) and molecular formula consistency .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

- HPLC with UV detection : Employ C18 columns and mobile phases (e.g., acetonitrile/water) to quantify impurities. Use deuterated internal standards (e.g., isotopically labeled ureas) for calibration .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >200°C suggests thermal stability) .

- Long-term stability : Store in amber vials at –20°C under inert gas to prevent hydrolysis of the urea moiety.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electrostatic potential maps : To identify nucleophilic/electrophilic sites (e.g., nitro group electron withdrawal) .

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions and redox behavior .

- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation energy in methanol or DMSO. Validate against experimental UV-Vis spectra .

Q. What methodologies are used to evaluate its potential as a urease inhibitor?

- Enzyme kinetics : Measure inhibition constants (Ki) via spectrophotometric assays using jack bean urease. Monitor ammonia production (Berthelot method) at λ = 630 nm .

- Molecular docking : Simulate binding interactions with urease active sites (e.g., Bacillus pasteurii urease) using AutoDock Vina. Focus on hydrogen bonding with the nitro and methoxy groups .

- Comparative studies : Benchmark against known inhibitors (e.g., N-(2-nitrophenyl) phosphoric acid triamide) to assess efficacy .

Q. How can crystallographic data resolve discrepancies between experimental and computational structural predictions?

- Single-crystal X-ray diffraction : Refine bond lengths and angles using SHELXL. Compare with DFT-optimized geometries to identify deviations (e.g., torsional angles of the methoxy group) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking between nitrophenyl rings) that DFT may underestimate .

Q. What experimental approaches address stability challenges in biological or environmental applications?

- pH-dependent degradation studies : Use buffer solutions (pH 3–10) and LC-MS to identify hydrolysis products (e.g., release of 2-nitroaniline).

- Microsomal assays : Incubate with liver microsomes (e.g., rat S9 fraction) to assess metabolic stability .

- Soil column studies : Evaluate leaching potential and persistence under simulated environmental conditions .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental spectroscopic data?

- Vibrational frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to align DFT-calculated IR frequencies with observed peaks .

- Solvent correction : Account for solvent effects in NMR predictions using COSMO-RS models. Discrepancies in NH chemical shifts may arise from hydrogen bonding not modeled in simulations .

Propriétés

IUPAC Name |

1-methoxy-3-(2-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-15-10-8(12)9-6-4-2-3-5-7(6)11(13)14/h2-5H,1H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBOEKIIFJJVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.